molecular formula C18H19N3O2 B5653163 2-methoxy-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]benzamide

2-methoxy-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]benzamide

Cat. No. B5653163
M. Wt: 309.4 g/mol
InChI Key: VOFCDFOYTLEMBK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzimidazole derivatives, including structures related to 2-methoxy-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]benzamide, often involves the reaction of an appropriate alcohol or amine with acid chloride derivatives at room temperature. These syntheses yield compounds with significant biological activities, including antifilarial and anticancer effects (S. Ram et al., 1992).

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial for their biological activity. For instance, N-hydroxy-1,2-disubstituted-1H-benzimidazol-5-yl acrylamides show potent histone deacetylase (HDAC) inhibition, influenced by the substituents' nature at positions 1 and 2 and the presence of an ethylene group (Haishan Wang et al., 2009).

Chemical Reactions and Properties

Benzimidazole derivatives undergo various chemical reactions, leading to compounds with antiprotozoal, antineoplastic, and antifilarial properties. The reactions often involve the substitution at the benzimidazole ring, enhancing the compounds' biological activities (J. Pérez‐Villanueva et al., 2013).

Physical Properties Analysis

The physical properties of benzimidazole derivatives, such as solubility, crystallinity, and melting points, are essential for their pharmacokinetic profile and bioavailability. These properties can be finely tuned through molecular modifications to enhance the compounds' therapeutic potential.

Chemical Properties Analysis

The chemical properties of benzamide derivatives, including their reactivity, stability, and interaction with biological targets, are critical for their function as pharmaceutical agents. Studies have shown that modifications to the benzamide scaffold can lead to compounds with targeted biological activities, such as HDAC inhibition or antiprotozoal activity (S. Demir et al., 2015).

properties

IUPAC Name

2-methoxy-N-[2-(1-methylbenzimidazol-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c1-21-15-9-5-4-8-14(15)20-17(21)11-12-19-18(22)13-7-3-6-10-16(13)23-2/h3-10H,11-12H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOFCDFOYTLEMBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1CCNC(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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